molecular formula C11H13NO3 B312320 N-(1,3-benzodioxol-5-yl)butanamide

N-(1,3-benzodioxol-5-yl)butanamide

Cat. No.: B312320
M. Wt: 207.23 g/mol
InChI Key: FCOULOMSMQQQQY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (DMSO-d₆, 600 MHz) :

δ (ppm) Multiplicity Integration Assignment
8.12 t (J=5.4 Hz) 1H Amide NH
6.85 d (J=8.1 Hz) 1H H-6 (benzodioxole)
6.72 d (J=1.8 Hz) 1H H-4 (benzodioxole)
6.65 dd (J=8.1, 1.8 Hz) 1H H-5 (benzodioxole)
5.98 s 2H O–CH₂–O (dioxole)
3.40 t (J=7.2 Hz) 2H N–CH₂–CH₂
2.24 m 2H CH₂–CO
1.55 quintet 2H Central CH₂
0.93 t (J=7.5 Hz) 3H Terminal CH₃

¹³C NMR (DMSO-d₆, 150 MHz) :

  • 170.2 ppm (amide carbonyl)
  • 147.1 ppm (C-1, benzodioxole)
  • 145.8 ppm (C-3, benzodioxole)
  • 108–125 ppm (aromatic carbons)
  • 39.4 ppm (N–CH₂)
  • 25.1 ppm (CH₂–CO)

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

  • 3280 (N–H stretch)
  • 1645 (C=O stretch, amide I)
  • 1550 (N–H bend, amide II)
  • 1250 (C–O–C asymmetric stretch, dioxole)
  • 1035 (C–O–C symmetric stretch)

Raman shifts (cm⁻¹) :

  • 1602 (aromatic C=C stretch)
  • 1295 (C–N stretch)
  • 620 (ring breathing mode)

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) :

m/z Relative Abundance (%) Fragment Ion
207 12 [M]⁺
162 100 [M–CONH₂]⁺
135 68 [C₇H₅O₂]⁺ (benzodioxolium)
77 45 [C₆H₅]⁺

The base peak at m/z 162 corresponds to loss of the amide group (–CONH₂, 45 Da). Subsequent cleavage of the methylene bridge yields the benzodioxolium ion (m/z 135). High-resolution MS confirms the molecular ion at m/z 207.0895 (calc. 207.0895 for C₁₁H₁₃NO₃).

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)butanamide

InChI

InChI=1S/C11H13NO3/c1-2-3-11(13)12-8-4-5-9-10(6-8)15-7-14-9/h4-6H,2-3,7H2,1H3,(H,12,13)

InChI Key

FCOULOMSMQQQQY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

N-Substituted Benzodioxole Sulfonamides

Example Compounds :

  • N-(1,3-Benzodioxol-5-yl)arylsulfonamides (e.g., compounds 7a–9b in )
Property N-(1,3-Benzodioxol-5-yl)butanamide (Hypothetical) N-(1,3-Benzodioxol-5-yl)arylsulfonamides
Functional Group Amide (-CONH-) Sulfonamide (-SO₂NH-)
Molecular Weight ~221 g/mol (C₁₁H₁₁NO₃) ~300–350 g/mol (varies with substituents)
Biological Activity Not reported Moderate antibacterial activity
Synthesis Likely via coupling of benzodioxol-5-amine with butanoyl chloride Arylsulfonyl chloride + benzodioxol-5-amine

Key Differences :

  • However, amides like this compound may exhibit greater metabolic stability due to reduced susceptibility to hydrolysis .

Psychoactive Benzodioxole Derivatives

Example Compound :

  • (+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) ()
Property This compound (+)-MBDB
Functional Group Amide Secondary amine
Molecular Formula C₁₁H₁₁NO₃ C₁₂H₁₇NO₂
Bioactivity Unknown Entactogen (MDMA-like discriminative stimulus)
Structural Impact Amide group reduces basicity Amine group critical for serotonin receptor interaction

Key Differences :

  • The amine group in MBDB is essential for its psychoactive properties, while the amide in the target compound likely abolishes such activity due to reduced membrane permeability and altered receptor binding .

Capsaicin Analogs

Example Compound :

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide ()
Property This compound Capsaicin Analog
Functional Group Amide Sulfonamide
Biological Target Not reported TRPV1 receptor (capsaicin mimicry)
Structural Feature Flexible butanamide chain Rigid benzenesulfonamide substituent

Key Differences :

  • This highlights how minor structural changes alter target specificity .

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